Ethyl 2-hydroxy-4-(methylsulfanyl)butanoate
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Overview
Description
Ethyl 2-hydroxy-4-(methylsulfanyl)butanoate is an organic compound with the molecular formula C7H14O3S and a molecular weight of 178.25 g/mol . It is a liquid at room temperature and is primarily used for research purposes . This compound is known for its unique structure, which includes a hydroxy group, an ethyl ester, and a methylsulfanyl group attached to a butanoate backbone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-hydroxy-4-(methylsulfanyl)butanoate typically involves the esterification of 2-hydroxy-4-(methylsulfanyl)butanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
the principles of esterification and purification through distillation or recrystallization would apply similarly to industrial settings .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-hydroxy-4-(methylsulfanyl)butanoate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: 2-oxo-4-(methylsulfanyl)butanoate.
Reduction: Ethyl 2-hydroxy-4-(methylsulfanyl)butanol.
Substitution: Ethyl 2-hydroxy-4-(substituted)butanoate.
Scientific Research Applications
Ethyl 2-hydroxy-4-(methylsulfanyl)butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-hydroxy-4-(methylsulfanyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors . The hydroxy group can form hydrogen bonds, while the ester and methylsulfanyl groups can participate in hydrophobic interactions . These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-hydroxy-4-(methylthio)butanoate .
- Ethyl 2-hydroxy-4-(ethylsulfanyl)butanoate .
- Ethyl 2-hydroxy-4-(propylsulfanyl)butanoate .
Uniqueness
Ethyl 2-hydroxy-4-(methylsulfanyl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity . The presence of the methylsulfanyl group, in particular, differentiates it from other similar compounds and contributes to its unique properties .
Properties
IUPAC Name |
ethyl 2-hydroxy-4-methylsulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3S/c1-3-10-7(9)6(8)4-5-11-2/h6,8H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEPYJYPIASGNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCSC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49540-17-2 |
Source
|
Record name | ethyl 2-hydroxy-4-(methylsulfanyl)butanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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